molecular formula C17H16ClN3O2S B2465811 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-10-6

4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

カタログ番号: B2465811
CAS番号: 901721-10-6
分子量: 361.84
InChIキー: POTWLXDKRZAGFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2-Chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetically modified quinazoline derivative of significant interest in medicinal chemistry research. This compound is primarily investigated as a key chemical intermediate for the synthesis and development of novel alpha-1 adrenoceptor antagonists, a class of compounds known for their antihypertensive properties . The 6,7-dimethoxyquinazoline core structure is a privileged scaffold in drug discovery, demonstrated by its presence in several pharmacologically active molecules . The specific substitution pattern of this compound, featuring a 2-chlorobenzylamino group at the 4-position and a thione group at the 2-position, is designed to modulate its electronic properties, lipophilicity, and binding affinity for biological targets, particularly enzymes and receptors . Researchers utilize this chemical as a versatile building block to explore structure-activity relationships (SAR), with the aim of developing more potent and selective therapeutic agents for cardiovascular research and oncology. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

901721-10-6

分子式

C17H16ClN3O2S

分子量

361.84

IUPAC名

4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24)

InChIキー

POTWLXDKRZAGFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 2-chlorobenzylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

    Thionation: The final step involves the conversion of the carbonyl group at the 2 position to a thione group, which can be accomplished using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

The 2-position thione and 4-position amino groups participate in nucleophilic substitutions, particularly under acidic or basic conditions.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
ChlorinationPOCl₃, N,N-dimethylaniline (reflux)2,4-dichloro-6,7-dimethoxyquinazolinePhosphorus oxychloride replaces thione with chloride at 120°C for 5 hours.
AminationEthanolic NH₃ (160°C, 65 hours)2,4-diamino-6,7-dimethoxyquinazolineHigh-pressure amination yields diamine derivatives with 83% efficiency.
Aryl SubstitutionAniline derivatives, isopropanol2-chloro-4-(aryl amino)-6,7-dimethoxyquinazolineSubstitution at 4-position occurs via reflux with aromatic amines.

Thione Group Reactivity

The thione (-C=S) group undergoes oxidation, alkylation, and coordination reactions.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
OxidationH₂O₂, acidic conditions6,7-dimethoxyquinazoline-2-sulfonic acidThione oxidizes to sulfonic acid; confirmed via IR loss of C=S peak.
AlkylationMethyl iodide, K₂CO₃2-methylthio-6,7-dimethoxyquinazolineS-alkylation occurs at the thione sulfur, forming stable thioethers.
Metal CoordinationCu(II)/Fe(III) saltsMetal-thione complexesForms octahedral complexes with Cu²⁺/Fe³⁺; confirmed by UV-Vis spectroscopy.

Cyclization and Ring-Opening

The quinazoline core facilitates cyclization under specific conditions.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
CyclizationPCl₅, POCl₃ (10–120°C)Fused pyrimidine derivativesPhosphorus reagents induce ring closure; yields depend on solvent polarity.
HydrolysisHCl/H₂O (10–100°C)6,7-dimethoxyquinazoline-2,4-diolAcidic hydrolysis cleaves the thione group, forming diol intermediates.

Functional Group Modifications

Substituents like methoxy and chlorobenzyl groups influence electronic and steric effects.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsReference
DemethylationBBr₃, CH₂Cl₂ (-10°C)6,7-dihydroxyquinazoline derivativeBoron tribromide selectively removes methoxy groups.
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro derivatives at C-5/C-8Nitration occurs at meta positions due to methoxy directing effects.

Biological Activity and Reactivity Correlations

Reactivity directly impacts pharmacological properties:

  • Anticancer Activity : Thione derivatives inhibit EGFR kinases (IC50=0.21.8 μMIC_{50} = 0.2–1.8\ \mu M) via covalent binding to cysteine residues .

  • Anti-inflammatory Effects : S-alkylated analogs reduce TNF-α production (EC50=12 μMEC_{50} = 12\ \mu M) by blocking NF-κB pathways .

Key Structural Insights

  • Electronic Effects : Methoxy groups enhance electron density at C-6/C-7, favoring electrophilic substitutions.

  • Steric Hindrance : The 2-chlorobenzyl group reduces reactivity at the 4-position, necessitating harsh conditions for substitutions .

科学的研究の応用

Anticancer Activity

Numerous studies have explored the anticancer properties of quinazoline derivatives, including 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione. The compound has shown promise in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been reported to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human breast adenocarcinoma (MCF7) and other tumor cell lines. For example, a related study indicated that certain quinazoline derivatives showed IC50 values in the low micromolar range against MCF7 cells .

Alpha-1 Adrenergic Antagonism

Another significant application of this compound is its role as an alpha-1 adrenergic antagonist:

  • Pharmacological Profile : Compounds within this class have been evaluated for their ability to bind selectively to alpha-1 adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure . The binding affinity of these compounds has been reported to be in the nanomolar range (Ki values around 10910^{-9} to 101010^{-10} M), indicating strong potential as antihypertensive agents.
  • Clinical Relevance : The antihypertensive properties make these compounds suitable candidates for treating conditions like hypertension and benign prostatic hyperplasia (BPH), where alpha-1 antagonism can lead to vasodilation and improved urinary flow.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of these compounds:

  • Synthetic Pathways : Common synthetic routes include nucleophilic substitution reactions where chlorinated benzyl amines react with quinazoline derivatives under basic conditions .
  • Optimization Studies : SAR studies have shown that modifications at various positions on the quinazoline ring can significantly affect both potency and selectivity towards target receptors .

作用機序

The mechanism of action of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

類似化合物との比較

Similar Compounds

    4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.

    4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group.

    4-[(2-chlorobenzyl)amino]-quinazoline-2(1H)-thione: Lacks the methoxy groups.

Uniqueness

The uniqueness of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thione group, in particular, distinguishes it from similar compounds and may contribute to its unique reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10ClN3O2S
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 23680-84-4
  • Melting Point : 262-268 °C (dec.)
  • Boiling Point : 374.0 ± 42.0 °C

The compound functions primarily as an alpha-1 adrenergic receptor antagonist , which is crucial for its antihypertensive effects. It has been shown to inhibit the binding of norepinephrine to alpha-1 receptors, leading to vasodilation and reduced blood pressure. Additionally, its structural analogs have demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines.

Antihypertensive Effects

Numerous studies have reported that quinazoline derivatives exhibit significant antihypertensive activity. For instance, compounds similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline have shown high binding affinity (Ki values in the nanomolar range) for alpha-1 adrenergic receptors, suggesting strong potential for clinical applications in hypertension management .

Anticancer Activity

Research indicates that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . A study highlighted that certain analogs effectively inhibited tumor growth in xenograft models, demonstrating their potential as therapeutic agents against specific cancers .

Antibacterial Properties

In addition to its cardiovascular benefits, this compound has shown promising antibacterial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis .

Case Studies

StudyFindings
Study on Antihypertensive Effects A series of experiments confirmed that the compound significantly lowered blood pressure in animal models by blocking alpha-1 receptors .
Anticancer Research In vitro studies revealed that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM, indicating strong anticancer potential .
Antibacterial Activity Evaluation The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting effective antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components. Modifications at the benzyl position and variations in the thione group have been correlated with enhanced receptor binding affinity and biological efficacy. For example, substituents on the benzyl ring can significantly alter the pharmacokinetic properties and selectivity for different adrenergic receptor subtypes .

Q & A

Q. What are the optimal synthetic routes for 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, and how can purity be validated?

The synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. Key steps include:

  • Amination : Introducing the 2-chlorobenzylamino group at position 4 via nucleophilic substitution under controlled pH and temperature .
  • Thione formation : Sulfur incorporation using Lawesson’s reagent or thiourea derivatives, requiring inert atmosphere conditions to prevent oxidation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of methoxy protons at δ 3.8–4.0 ppm) .

Q. Which spectroscopic and computational methods are critical for structural elucidation?

  • NMR : Assign methoxy (δ 3.8–4.0 ppm), thione (δ 12–13 ppm for S-H), and aromatic protons (δ 6.8–7.5 ppm for quinazoline and chlorobenzyl groups). Overlapping signals may require 2D techniques like COSY or HSQC .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict NMR/IR spectra and electronic properties .

Q. How should stability studies be designed under varying laboratory conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition points.
  • Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours; monitor degradation via HPLC .
  • Humidity : Store at 25°C/60% RH for 4 weeks; assess hygroscopicity by dynamic vapor sorption (DVS). Use desiccants for long-term storage .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Test across multiple cell lines (e.g., HCT-116, MCF-7) with IC₅₀ replicates (n ≥ 3) to rule out assay-specific artifacts .
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD) vs. EGFR or kinases proposed in prior studies. Compare with negative controls (e.g., unmodified quinazoline) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites that may skew in vivo results .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Design analogs with systematic substitutions:

Position ModifiedExample SubstituentAssay Outcome (vs. Parent Compound)
2-Chlorobenzyl3-Fluorobenzyl↑ Selectivity for kinase A
6,7-MethoxyEthoxy↓ Solubility, ↑ LogP
  • Methodology : Use parallel synthesis (e.g., Ugi reaction) to generate analogs. Evaluate via in vitro enzyme inhibition (IC₅₀) and ADMET profiling (e.g., Caco-2 permeability) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Kinase profiling : Screen against a panel of 100+ kinases (DiscoverX Eurofins) to identify primary targets .
  • Crystallography : Co-crystallize with human EGFR (PDB ID: 1M17) to resolve binding interactions (e.g., hydrogen bonds with Thr790) .
  • RNA-seq : Treat cancer cells (24–48 hours) and analyze differential gene expression (e.g., apoptosis pathways via p53/Bcl-2) .

Methodological Considerations

Q. How to design a robust in vitro-in vivo correlation (IVIVC) for pharmacokinetic studies?

  • In vitro : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human hepatocytes) .
  • In vivo : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis. Calculate bioavailability (F%) and correlate with in vitro parameters .

Q. What statistical approaches address variability in high-throughput screening data?

  • Z’-factor : Validate assay quality (Z’ > 0.5) using controls in each plate .
  • ANOVA with post-hoc tests : Analyze dose-response curves (e.g., GraphPad Prism) to identify significant differences (p < 0.05) .
  • Machine learning : Train random forest models on screening data to predict toxicity or off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。